Cas no 1341902-19-9 ((1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine)
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-1-methyl-
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- Inchi: 1S/C12H17N/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8-9,13H2,1H3
- InChI Key: SUIXJECFFZGKML-UHFFFAOYSA-N
- SMILES: NCC1(C)C2C=CC=CC=2CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- XLogP3: 2.5
- Topological Polar Surface Area: 26
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-150587-50mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 50mg |
$792.0 | 2023-09-27 | ||
| Enamine | EN300-150587-100mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 100mg |
$829.0 | 2023-09-27 | ||
| Enamine | EN300-150587-250mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 250mg |
$867.0 | 2023-09-27 | ||
| Enamine | EN300-150587-500mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 500mg |
$905.0 | 2023-09-27 | ||
| Enamine | EN300-150587-1000mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 1000mg |
$943.0 | 2023-09-27 | ||
| Enamine | EN300-150587-2500mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 2500mg |
$1848.0 | 2023-09-27 | ||
| Enamine | EN300-150587-5000mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 5000mg |
$2732.0 | 2023-09-27 | ||
| Enamine | EN300-150587-10000mg |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 10000mg |
$4052.0 | 2023-09-27 | ||
| Enamine | EN300-150587-0.05g |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 0.05g |
$792.0 | 2023-06-05 | ||
| Enamine | EN300-150587-0.1g |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
1341902-19-9 | 0.1g |
$829.0 | 2023-06-05 |
(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Introduction to (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS No. 1341902-19-9)
Compound (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, identified by its CAS number 1341902-19-9, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of tetralin derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry.
The structural framework of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine consists of a naphthalene core modified with a methyl group and an amine substituent. This particular configuration imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacological agents. The presence of the amine group not only enhances its reactivity but also opens up possibilities for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.
In recent years, there has been growing interest in tetralin derivatives due to their reported pharmacological effects. Studies have demonstrated that compounds within this class exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The amine functionality in (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine plays a crucial role in these interactions, facilitating binding to biological targets and modulating cellular processes.
One of the most compelling aspects of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is its potential as a lead compound for drug discovery. Researchers have leveraged its structural features to develop analogs with enhanced efficacy and reduced toxicity. For instance, modifications to the methyl group or the amine substituent can significantly alter the pharmacokinetic profile of the compound, making it more suitable for therapeutic use.
The synthesis of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly used in the preparation of this compound. The development of efficient synthetic routes is essential for large-scale production and further exploration of its applications.
Recent advancements in computational chemistry have also contributed to the study of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of the compound before conducting experimental studies. This approach not only saves time but also provides valuable insights into the structure-activity relationships within this class of molecules.
The biological activity of (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has been explored in various preclinical models. Preliminary studies suggest that it may interact with multiple targets involved in inflammation and pain signaling pathways. These findings are particularly intriguing given the high unmet medical needs in these areas. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
In conclusion, (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine (CAS No. 1341902-19-9) represents a promising candidate for pharmaceutical development. Its unique structural features and reported biological activities make it an attractive scaffold for designing novel drugs. Continued research into this compound will likely uncover new therapeutic applications and contribute to advancements in drug discovery.
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